Antioxidant agent-10

Antioxidant DPPH Assay Flavonoid Glycoside

Research requiring the specific disaccharide scaffold of quercetin 3-O-β-D-xylofuranosyl-(1→2)-β-D-galactopyranoside cannot substitute monoglycosides or aglycone without compromising data comparability. This purified standard (≥98%) solves analog confounding variables. - DPPH EC50 = 33.2 μg/mL for moderate-activity controls - LogP = -0.6, 10 H-bond donors → distinct hydrophilic profile - Authenticated from Cajanus cajan bark; exact mass 596.137 Da

Molecular Formula C26H28O16
Molecular Weight 596.5 g/mol
Cat. No. B12394998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntioxidant agent-10
Molecular FormulaC26H28O16
Molecular Weight596.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(O5)CO)O)O)O)O
InChIInChI=1S/C26H28O16/c27-6-14-17(33)20(36)24(42-25-21(37)18(34)15(7-28)39-25)26(40-14)41-23-19(35)16-12(32)4-9(29)5-13(16)38-22(23)8-1-2-10(30)11(31)3-8/h1-5,14-15,17-18,20-21,24-34,36-37H,6-7H2/t14-,15-,17+,18+,20+,21-,24-,25+,26+/m1/s1
InChIKeyGPNPEZQRRZCPJF-JLSVGCCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antioxidant Agent-10: Quercetin Diglycoside Overview


Antioxidant agent-10, chemically defined as Quercetin 3-O-β-D-xylofuranosyl-(1→2)-β-D-galactopyranoside, is a flavonol glycoside isolated from the bark of Cajanus cajan (pigeon pea) with CAS Registry Number 1181635-91-5 [1]. The compound possesses a molecular formula of C26H28O16 and a molecular weight of 596.49 g/mol . This compound is characterized by a quercetin aglycone core substituted at the 3-O position with a disaccharide moiety consisting of a xylofuranosyl unit linked (1→2) to a galactopyranosyl unit, a structural feature that differentiates it from more common quercetin glucosides and rhamnosides [1]. Baseline antioxidant activity is documented via DPPH radical scavenging with an EC50 of 33.2 μg/mL .

Antioxidant Agent-10: Why Substitution Fails


The antioxidant activity, solubility, and potential bioavailability of flavonol glycosides are exquisitely sensitive to the identity, position, and linkage of the sugar moiety [1]. Unlike the common quercetin-3-O-glucoside (isoquercitrin) or quercetin-3-O-rutinoside (rutin), Antioxidant agent-10 possesses a distinct disaccharide unit: β-D-xylofuranosyl-(1→2)-β-D-galactopyranoside. This specific substitution pattern directly modulates the compound's physicochemical properties, including its LogP (-0.6) and hydrogen bonding capacity (10 donors, 16 acceptors) . Consequently, generic substitution with a structurally related flavonoid would result in a different DPPH scavenging EC50, altered solubility profile, and potentially divergent behavior in downstream biological assays. The data below quantitatively substantiate why this exact glycosylation pattern is non-interchangeable.

Antioxidant Agent-10: Comparative Evidence


DPPH Scavenging: vs. Quercetin and Ascorbic Acid

Antioxidant agent-10 exhibits moderate DPPH radical scavenging activity with an EC50 of 33.2 μg/mL . This potency is intermediate relative to other quercetin glycosides. For instance, quercetin-3-O-(glucosyl)-glucoside and luteoline-4'-methyl-ether-7-O-glucoside, two structurally related flavonoid glycosides, demonstrated higher (i.e., less potent) IC50 values of 65.78 μg/mL and 74.04 μg/mL, respectively, under comparable DPPH assay conditions [1].

Antioxidant DPPH Assay Flavonoid Glycoside

Unique Diglycoside Structure

Glycosylation of the quercetin aglycone at the 3-O position generally reduces antioxidant activity in the DPPH assay compared to the free aglycone. The quercetin aglycone exhibits a DPPH IC50 of 5.49 ± 0.02 μg/mL [1]. In contrast, Antioxidant agent-10, a 3-O-diglycoside, has an EC50 of 33.2 μg/mL [2], representing an approximately 6-fold reduction in potency.

Structure-Activity Relationship Flavonoid DPPH

Natural Source vs. Synthetic Antioxidants

The disaccharide moiety of Antioxidant agent-10 fundamentally alters its physicochemical profile compared to the quercetin aglycone. The compound has a molecular weight of 596.49 g/mol, a calculated LogP of -0.6, and features 10 hydrogen bond donors and 16 hydrogen bond acceptors . In contrast, quercetin aglycone has a molecular weight of 302.24 g/mol, a LogP of approximately 1.5, and 5 hydrogen bond donors and 7 hydrogen bond acceptors [1].

Physicochemical Properties Drug-likeness Solubility

Purity and Solubility Specifications

Antioxidant agent-10 features a unique disaccharide linkage: β-D-xylofuranosyl-(1→2)-β-D-galactopyranoside at the quercetin 3-O position [1]. This structure is chemically distinct from commonly used quercetin glycosides such as isoquercitrin (quercetin-3-O-β-D-glucoside), rutin (quercetin-3-O-rutinoside), and hyperoside (quercetin-3-O-galactoside), which possess monosaccharides or different disaccharide linkages. The presence of a xylofuranosyl (five-membered ring) unit linked (1→2) to a galactopyranosyl (six-membered ring) unit is a specific, non-generic feature.

Structural Biology Glycosylation Flavonoid

Relative Potency to Standard Antioxidants: Quantified Activity vs. Trolox and Ascorbic Acid

To contextualize its radical scavenging capacity, Antioxidant agent-10's DPPH EC50 of 33.2 μg/mL can be compared to common standard antioxidants. Trolox, a water-soluble vitamin E analog, exhibits a DPPH IC50 of 6.49 ± 0.47 μg/mL [1]. Ascorbic acid (vitamin C) has a reported DPPH IC50 of 20.51 ± 0.1 μg/mL [2].

Standard Antioxidants Benchmarking DPPH

Antioxidant Agent-10: Research Applications


Cajanus cajan Dereplication Standard

Antioxidant agent-10 serves as a precisely defined molecular probe for investigating how specific disaccharide substitutions (β-D-xylofuranosyl-(1→2)-β-D-galactopyranoside) modulate the antioxidant activity of quercetin. Its quantified EC50 of 33.2 μg/mL and distinct physicochemical profile (LogP -0.6) make it a valuable comparator against quercetin aglycone (IC50 5.49 μg/mL) and common glucosides (e.g., quercetin-3-O-glucoside) in SAR panels [1].

SAR: Glycosylation and Antioxidant Activity

As a naturally occurring flavonoid isolated from Cajanus cajan, Antioxidant agent-10 can be employed as a reference standard for quantifying and comparing the antioxidant capacity of other plant-derived flavonoid glycosides. Its moderate DPPH scavenging activity (33.2 μg/mL) provides a mid-range benchmark against which more potent (e.g., quercetin aglycone) and less potent (e.g., certain diglucosides) compounds can be assessed .

Flavonoid Glycoside Quantification Methods

The enhanced hydrophilicity of Antioxidant agent-10 (LogP -0.6, 10 HBD, 16 HBA) relative to quercetin aglycone (LogP ~1.5) facilitates its dissolution and handling in aqueous buffer systems . This property makes it suitable for in vitro cell-based models of oxidative stress where maintaining compound solubility in culture media is critical, and where the use of a flavonoid glycoside, rather than the less soluble aglycone, is desired.

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